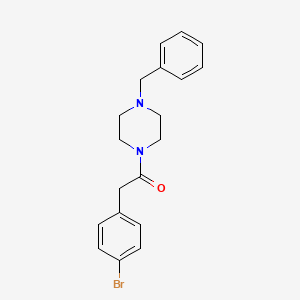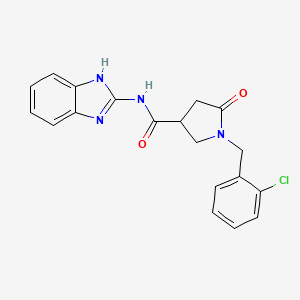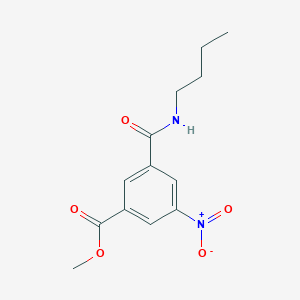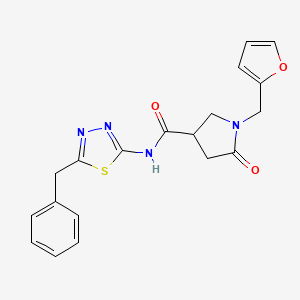![molecular formula C17H12O8 B11019226 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid](/img/structure/B11019226.png)
2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is a complex organic compound with a molecular formula of C17H12O8 and a molecular weight of 344.27 g/mol . This compound features a benzo[c]chromene core, which is a fused ring system combining benzene and chromene structures, and is functionalized with diacetic acid groups. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid typically involves multiple steps:
Formation of the Chromene Core: This can be achieved through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization.
Functionalization: The chromene core is then functionalized with diacetic acid groups through esterification or other suitable organic transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromene core or the diacetic acid groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Reagents like halogens (e.g., Cl, Br) or nucleophiles (e.g., NH, OH) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene core can participate in π-π stacking interactions, while the diacetic acid groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological molecules or catalyze specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromene: A simpler analog without the diacetic acid groups.
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diethylamine: A derivative with diethylamine groups instead of diacetic acid.
Flavonoids: Natural compounds with a similar chromene core but different functional groups.
Uniqueness
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is unique due to its combination of a chromene core with diacetic acid groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H12O8 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[1-(carboxymethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C17H12O8/c18-14(19)7-23-9-5-12(24-8-15(20)21)16-10-3-1-2-4-11(10)17(22)25-13(16)6-9/h1-6H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
KERUOTJRGKPAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC(=O)O)OCC(=O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide](/img/structure/B11019149.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019158.png)

![2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11019167.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019168.png)
![N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11019169.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11019175.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11019179.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11019181.png)


![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11019204.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B11019218.png)
